4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide
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Overview
Description
4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and is characterized by the presence of fluorine, which often enhances the biological activity and metabolic stability of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amidation: The carboxamide group is introduced through amidation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: Using safer solvents and reagents, and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Fluorine Chemistry: Studied for its unique properties imparted by the fluorine atom.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-1-hydroxyethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide: Similar structure but with a hydroxyl group instead of a fluoro group.
4-(2-amino-1-chloro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide: Chlorine instead of fluorine, affecting reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-amino-1-fluoro-2-oxoethyl)-N-[1-(dimethylamino)-4,4-dimethylpentan-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33FN4O2/c1-17(2,3)13(8-9-21(4)5)20-16(24)22-10-6-12(7-11-22)14(18)15(19)23/h12-14H,6-11H2,1-5H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLWAJHSSLEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCN(C)C)NC(=O)N1CCC(CC1)C(C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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